Cas no 2969617-21-6 (O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a fluoro substituent at the 4-position and a but-3-enyl group at the 2-position. The compound is protected as a mixed benzyl-methyl dicarboxylate, enhancing stability while allowing selective deprotection for further functionalization. The (2S,4S) stereochemistry ensures high enantiopurity, making it valuable for asymmetric synthesis and medicinal chemistry applications. The presence of a fluoro group introduces electronic and steric effects, influencing reactivity and binding properties. The but-3-enyl side chain offers versatility for cross-coupling or cyclization reactions. This compound is particularly useful in the synthesis of bioactive molecules and fluorinated scaffolds.
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate structure
2969617-21-6 structure
Product name:O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
CAS No:2969617-21-6
MF:C18H22FNO4
Molecular Weight:335.369988918304
CID:6800538
PubChem ID:170907904

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • G18772
    • 2969617-21-6
    • 1-BENZYL 2-METHYL (2S,4S)-2-(BUT-3-EN-1-YL)-4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
    • O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
    • インチ: 1S/C18H22FNO4/c1-3-4-10-18(16(21)23-2)11-15(19)12-20(18)17(22)24-13-14-8-6-5-7-9-14/h3,5-9,15H,1,4,10-13H2,2H3/t15-,18-/m0/s1
    • InChIKey: QINHWBQCFKNWKG-YJBOKZPZSA-N
    • SMILES: F[C@@H]1CN(C(=O)OCC2C=CC=CC=2)[C@@](C(=O)OC)(CCC=C)C1

計算された属性

  • 精确分子量: 335.15328635g/mol
  • 同位素质量: 335.15328635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 464
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 55.8Ų

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR02AHK3-5g
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
5g
$617.00 2025-02-17
Aaron
AR02AHK3-100mg
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
100mg
$50.00 2025-02-17
Aaron
AR02AHK3-1g
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
1g
$206.00 2025-02-17
Aaron
AR02AHK3-250mg
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
250mg
$83.00 2025-02-17
Aaron
AR02AHK3-10g
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
10g
$1029.00 2025-02-17
Aaron
AR02AHK3-25g
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
25g
$2057.00 2025-02-17
Aaron
AR02AHK3-500mg
O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate
2969617-21-6 96%
500mg
$138.00 2025-02-17

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate 関連文献

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylateに関する追加情報

O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate: A Comprehensive Overview

The compound with CAS No. 2969617-21-6, known as O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine dicarboxylates, which are widely studied for their unique properties and applications. The pyrrolidine ring structure serves as a versatile scaffold for the attachment of various functional groups, making this compound a valuable tool in drug design and development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound with high stereoselectivity. The (2S,4S) configuration is particularly important as it determines the molecule's biological activity and stability. The presence of a fluorine atom at the 4th position of the pyrrolidine ring introduces electronic effects that can modulate the molecule's reactivity and pharmacokinetic properties. Additionally, the benzyl and methyl groups attached to the carboxylic acid moieties provide further functionalization opportunities, enhancing the compound's versatility.

The but-3-enyl group attached to the pyrrolidine ring adds a level of complexity to the molecule's structure. This unsaturated alkene group can participate in various chemical reactions, such as cycloadditions or conjugate additions, making it a valuable component in organic synthesis. Furthermore, the stereochemistry at the 3rd position of the butenyl chain plays a crucial role in determining the compound's overall geometry and reactivity.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential lead for drug development. Its unique structure allows for interactions with specific biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes. Recent research has focused on its potential application in treating conditions such as inflammation and neurodegenerative diseases due to its ability to modulate key signaling pathways.

In terms of synthesis, this compound can be prepared through a multi-step process involving advanced techniques such as asymmetric catalysis and enantioselective reactions. The use of chiral auxiliaries or catalysts ensures that the desired (2S,4S) configuration is achieved with high enantiomeric excess. Additionally, protecting group strategies are employed to safeguard sensitive functional groups during the reaction sequence.

The compound's stability under various conditions has been thoroughly investigated. Studies have shown that it exhibits good thermal stability and resistance to hydrolysis under physiological conditions, making it suitable for prolonged exposure within biological systems. However, its sensitivity to strong oxidizing agents necessitates careful handling during storage and transportation.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into its molecular architecture and help ensure that the final product meets rigorous quality standards.

In conclusion, O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate represents a cutting-edge advancement in organic chemistry with broad implications for drug discovery and development. Its unique structural features and stereochemical properties make it an invaluable tool for researchers seeking novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of modern chemical innovation.

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